4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZRZXCPBXZVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The final step involves the introduction of the methylsulfonylphenyl group to obtain the target compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and oxadiazole positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria.
Medicine: Research has indicated its potential as an antimicrobial agent, particularly in the treatment of bacterial infections.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with bacterial cell membranes. The compound can create pores in the bacterial cell membranes, leading to cell lysis and death . Additionally, it may inhibit specific enzymes or proteins essential for bacterial survival, contributing to its antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, physicochemical, and biological properties of 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide with analogous 1,3,4-oxadiazole derivatives.
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Structural and Functional Insights
Substituent Effects on Enzyme Inhibition
- Methanesulfonyl vs. Sulfamoyl Groups : The methanesulfonyl group in the target compound may enhance binding to Trr1 compared to sulfamoyl groups in LMM5 and LMM11, which showed antifungal activity against C. albicans (EC₅₀ ~10–50 μg/mL) . The mesyl group’s electron-withdrawing nature could stabilize interactions with enzyme active sites.
- Halogen Substituents : The 4-chloro substituent in the target compound and KKL-35 (4-fluoro analog) both contribute to antimicrobial activity. KKL-35 inhibits bacterial trans-translation (IC₅₀ = 0.9 μM), suggesting chloro/fluoro substituents at the 4-position optimize ribosomal targeting .
Antifungal Activity
- LMM5 and LMM11, with bulky sulfamoyl groups (benzyl-methyl and cyclohexyl-ethyl), demonstrated moderate antifungal activity, likely due to membrane permeability limitations. In contrast, the target compound’s smaller mesyl group may improve cellular uptake .
Anti-inflammatory and Cytotoxic Potential Compound 3 (4-chloro-N-[5-(4-chlorophenyl)-...), featuring dual chloro substituents, exhibited anti-inflammatory activity in vitro, highlighting the role of halogenation in modulating inflammation pathways . Derivatives like 6a (evidence 6) with ethylthio and sulfonyl groups showed strong inhibition of human carbonic anhydrase II (hCA II), suggesting the target compound’s mesyl group could similarly target CA isoforms .
Synthetic Accessibility The target compound shares synthetic pathways with MBX-3535 (evidence 9), where nucleophilic substitution and cyclization reactions are employed.
Key Research Findings
- Enzyme Selectivity : The mesyl group in the target compound may confer selectivity for Trr1 over other oxidoreductases, as seen in LMM5/LMM11’s Trr1 inhibition .
- Metabolic Stability : Chloro and mesyl substituents likely reduce metabolic degradation compared to methoxy or furyl groups, which are susceptible to oxidative demethylation or ring opening .
- Toxicity Profile : Structural analogs like KKL-35 show low cytotoxicity in mammalian cells (evidence 19), suggesting the target compound’s safety for further development.
Biological Activity
4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is . It features a chloro group and a methanesulfonyl group attached to an oxadiazole ring, which contributes to its biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 315.77 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
Biological Activity
The biological activity of 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated in various studies, focusing on its potential as an anticancer agent and its antifungal properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK pathway.
Antifungal Activity
In another study focusing on oxadiazole derivatives, several compounds showed promising antifungal activities against common fungal pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring could enhance antifungal efficacy.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in vitro. The compound was tested against several cancer cell lines including breast and colon cancer cells. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines.
- Mechanism of Action : Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound, suggesting that it induces apoptosis through mitochondrial pathways.
Study 2: Antifungal Activity
In a comparative study assessing various oxadiazole derivatives for antifungal activity:
- Tested Fungi : The compound was tested against Candida albicans and Aspergillus niger.
- Results : It showed significant inhibition with a minimum inhibitory concentration (MIC) of 25 µg/mL against Candida albicans, indicating potential as an antifungal agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step routes, typically starting with the formation of the oxadiazole ring. Key steps include:
- Cyclocondensation of hydrazides with carbon disulfide or other electrophiles to form the oxadiazole core .
- Coupling reactions (e.g., amide bond formation) between the oxadiazole intermediate and substituted benzoyl chlorides.
- Optimization : Temperature (60–100°C), pH control, and solvent selection (e.g., DMF or THF) are critical. Continuous flow reactors improve scalability and yield .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- X-ray crystallography resolves bond lengths (e.g., N–H⋯S hydrogen bonds at 2.853 Å) and dihedral angles (e.g., 67.1° between oxadiazole and benzamide moieties) .
- NMR spectroscopy : and NMR verify substituent integration (e.g., methanesulfonyl protons at δ 3.2–3.4 ppm) .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and ESI-MS for molecular ion confirmation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Target Identification : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning. Adjust parameters like hydrogen atom placement (riding model) and anisotropic displacement .
- Validation Metrics : Cross-check R-factors (R1 < 0.05) and goodness-of-fit (GOF ≈ 1.0) against databases like the Cambridge Structural Database .
Q. What strategies enhance the compound's selectivity in enzyme inhibition studies?
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -Cl, -SOCH) to improve binding to hydrophobic enzyme pockets .
- Modify the oxadiazole substituents (e.g., methanesulfonyl vs. morpholinosulfonyl) to alter steric and electronic interactions .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., InhA for antimicrobial activity) .
Q. How do solvent polarity and pH affect the compound's stability in biological assays?
- Degradation Pathways :
- Acidic conditions (pH < 4) may hydrolyze the oxadiazole ring. Monitor via LC-MS .
- Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with sulfonyl groups .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks and compare degradation products using UPLC-QTOF .
Q. What in silico models predict the compound's pharmacokinetic properties?
- ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
